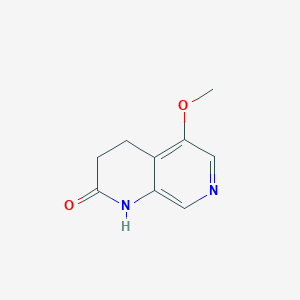

5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-3,4-dihydro-1H-1,7-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-8-5-10-4-7-6(8)2-3-9(12)11-7/h4-5H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHIKANMZYIMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)NC2=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513613 | |

| Record name | 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82673-70-9 | |

| Record name | 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The introduction of a methoxy substituent and a partially saturated pyridinone ring, as seen in 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one, can significantly modulate the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to this valuable compound, tailored for researchers, scientists, and drug development professionals. The presented synthesis is designed to be both logical and practical, with a focus on the underlying chemical principles and experimental best practices.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection of the pyridinone ring. This leads to a key intermediate, N-(5-methoxypyridin-3-yl)acrylamide (II), which can be formed from the commercially available 3-amino-5-methoxypyridine (III) and acryloyl chloride (IV). The forward synthesis, therefore, involves a two-step sequence: an acylation reaction followed by an intramolecular cyclization.

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous due to the ready availability of the starting materials and the generally high-yielding nature of the proposed reaction types. The critical step is the intramolecular cyclization, which will be achieved under acidic conditions, likely employing polyphosphoric acid (PPA) as a dehydrating and catalytic agent to promote an intramolecular Friedel-Crafts-type reaction.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is accomplished through a two-step process, as outlined below.

Caption: Overall synthetic workflow for the target molecule.

Step 1: Synthesis of N-(5-methoxypyridin-3-yl)acrylamide

This step involves the acylation of 3-amino-5-methoxypyridine with acryloyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction Mechanism: The lone pair of the amino group on 3-amino-5-methoxypyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the desired amide.

Experimental Protocol:

-

To a stirred solution of 3-amino-5-methoxypyridine (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (1.1 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of acryloyl chloride (1.05 eq.) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(5-methoxypyridin-3-yl)acrylamide.

Table 1: Summary of Reagents for Step 1

| Reagent | Molar Equivalent | Purpose |

| 3-amino-5-methoxypyridine | 1.0 | Starting material |

| Acryloyl chloride | 1.05 | Acylating agent |

| Triethylamine | 1.1 | Base |

| Dichloromethane | - | Solvent |

Step 2: Synthesis of this compound

This crucial step involves the acid-catalyzed intramolecular cyclization of the intermediate acrylamide. Polyphosphoric acid (PPA) is an excellent reagent for this transformation as it acts as both a catalyst and a dehydrating agent.[1][2]

Reaction Mechanism: The reaction proceeds via an intramolecular Friedel-Crafts-type acylation. The alkene of the acrylamide moiety is protonated by PPA, generating a carbocation. This electrophilic center is then attacked by the electron-rich C4 position of the pyridine ring, leading to the formation of the new six-membered ring. A subsequent deprotonation and tautomerization yield the final dihydronaphthyridinone product.

Experimental Protocol:

-

Add N-(5-methoxypyridin-3-yl)acrylamide (1.0 eq.) to polyphosphoric acid (PPA) (typically 10-20 times the weight of the acrylamide).

-

Heat the mixture with stirring to a temperature between 100-140 °C for 2-6 hours. The optimal temperature and time should be determined by monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain this compound.

Table 2: Summary of Reagents for Step 2

| Reagent | Amount | Purpose |

| N-(5-methoxypyridin-3-yl)acrylamide | 1.0 eq. | Starting material |

| Polyphosphoric acid (PPA) | 10-20 wt. eq. | Catalyst and solvent |

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl.

-

Melting Point: To assess purity.

Safety Considerations

-

Acryloyl chloride is highly corrosive, lachrymatory, and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Polyphosphoric acid is corrosive and hygroscopic. It should also be handled with care, and reactions involving it at high temperatures should be conducted with caution.

-

All organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By starting with the commercially available 3-amino-5-methoxypyridine, this two-step sequence of acylation and acid-catalyzed intramolecular cyclization offers a practical route for obtaining this valuable heterocyclic compound for further research and development in the fields of medicinal chemistry and drug discovery. The principles and protocols outlined herein are intended to be a valuable resource for scientists engaged in the synthesis of novel bioactive molecules.

References

-

Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

-

Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]

Sources

An Investigational Guide to the Mechanism of Action of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one

A Senior Application Scientist's Whitepaper

Executive Summary

This document provides a comprehensive technical guide to elucidating the mechanism of action for the novel compound 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one. Currently, public domain literature on the specific biological activity of this molecule is unavailable. However, its core chemical structure, a 1,7-naphthyridine scaffold, is a recognized privileged structure in medicinal chemistry, frequently associated with the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3]

Therefore, this guide is structured as a first-principles investigational roadmap. It operates on the central working hypothesis that This compound functions as a phosphodiesterase 4 (PDE4) inhibitor . We will outline a logical, multi-stage experimental plan designed to rigorously test this hypothesis, from initial target identification and validation through to the characterization of downstream cellular signaling and functional outcomes. Each proposed step is grounded in established, authoritative methodologies to ensure scientific integrity and reproducibility.

Introduction: A Hypothesis-Driven Approach

The compound this compound is a heterocyclic molecule whose therapeutic potential is currently undefined. The 1,7-naphthyridine core is a key structural feature found in a variety of biologically active compounds, including potent inhibitors of phosphodiesterases.[2][4] The PDE4 enzyme family is of particular therapeutic interest, as these enzymes are the primary regulators of cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells.[1] Inhibition of PDE4 elevates cAMP levels, leading to a cascade of anti-inflammatory responses.

Given the structural precedent, we hypothesize that this compound engages and inhibits PDE4. This guide details the necessary experimental workflows to confirm or refute this proposed mechanism of action.

Part 1: Primary Target Identification and Validation

The initial phase of investigation is designed to directly answer the question: Does this compound inhibit PDE4? This requires a series of tiered experiments moving from broad screening to specific, quantitative validation in a cellular context.

In Vitro Enzymatic Profiling

The first step is to assess the compound's inhibitory activity against a panel of phosphodiesterase enzymes. This is critical for determining both potency and selectivity.

Experimental Protocol: PDE Enzyme Inhibition Assay

-

Source Enzymes: Obtain recombinant human PDE enzymes (PDE1 through PDE11), with a particular focus on the four PDE4 subtypes (PDE4A, 4B, 4C, 4D).

-

Assay Principle: Utilize a fluorescence polarization (FP) or FRET-based assay that measures the conversion of a fluorescently labeled cAMP substrate to AMP.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, typically starting from 100 µM.

-

Reaction: Incubate the enzyme, substrate, and compound in a 384-well microplate for a defined period (e.g., 60 minutes) at 30°C.

-

Detection: Stop the reaction and measure the output signal (e.g., fluorescence polarization) on a compatible plate reader.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

Expected Outcome & Interpretation

This experiment will generate quantitative IC50 values. A potent and selective PDE4 inhibitor would exhibit low nanomolar IC50 values against PDE4 subtypes and significantly higher (>100-fold) values for other PDE families.

Table 1: Hypothetical PDE Inhibition Profile for this compound

| PDE Isoform | IC50 (nM) | Selectivity vs. PDE4D (fold) |

| PDE4A | 15.2 | 1.8 |

| PDE4B | 11.5 | 1.4 |

| PDE4C | 25.8 | 3.1 |

| PDE4D | 8.3 | 1.0 |

| PDE1B | >10,000 | >1200 |

| PDE2A | >10,000 | >1200 |

| PDE3A | 8,500 | >1000 |

| PDE5A | >10,000 | >1200 |

Cellular Target Engagement

Confirming that the compound binds to its intended target within a live cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Culture: Use a human cell line known to express high levels of PDE4, such as U937 monocytes.

-

Compound Treatment: Treat intact cells with either vehicle control or a saturating concentration (e.g., 10 µM) of this compound for 1-2 hours.

-

Thermal Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes.

-

Cell Lysis & Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

-

Protein Detection: Analyze the soluble fractions by Western blot using a specific antibody against PDE4D.

-

Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble PDE4D against temperature. A positive result is indicated by a rightward shift in the melting curve for the compound-treated group compared to the vehicle control.

Diagram 1: Experimental Workflow for Target Identification

Caption: A flowchart illustrating the sequential process for identifying and validating the primary molecular target.

Part 2: Elucidating the Downstream Signaling Pathway

Confirmation of PDE4 inhibition necessitates an investigation of its direct downstream consequences. PDE4 metabolizes cAMP; therefore, its inhibition should lead to a measurable increase in intracellular cAMP levels and the subsequent activation of cAMP-dependent signaling pathways, such as the Protein Kinase A (PKA) pathway.

Quantification of Intracellular cAMP

This is the most direct measurement of the compound's effect on the target pathway.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or U937 cells in a 96-well plate.

-

Pre-treatment: Pre-treat cells with various concentrations of this compound for 30 minutes.

-

Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.

-

Lysis & Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF® or ELISA).

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound required to produce 50% of the maximal increase in cAMP.

Analysis of PKA Substrate Phosphorylation

Elevated cAMP leads to the activation of PKA, which in turn phosphorylates numerous downstream targets. A key and easily measurable target is the transcription factor CREB (cAMP response element-binding protein).

Experimental Protocol: Western Blot for Phospho-CREB

-

Cell Treatment: Treat cells (e.g., PBMCs) with the compound for 1 hour, followed by stimulation with forskolin for 15-30 minutes.

-

Protein Extraction: Lyse the cells and determine total protein concentration using a BCA assay.

-

SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membranes with primary antibodies specific for phosphorylated CREB (at Ser133) and total CREB (as a loading control).

-

Detection & Analysis: Use a chemiluminescent substrate for detection. Quantify band densities and express the result as the ratio of phospho-CREB to total CREB.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one

Foreword: The Imperative for Structural Precision in Drug Discovery

In the landscape of modern medicinal chemistry, the 1,7-naphthyridin-2(1H)-one scaffold represents a privileged heterocyclic system, integral to the development of novel therapeutic agents targeting a spectrum of diseases. The specific analogue, 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one, holds significant promise due to the electronic and steric influence of its methoxy and lactam functionalities. The precise three-dimensional arrangement of atoms within this molecule—its crystal structure—is not merely an academic curiosity. It is the foundational blueprint that dictates its physicochemical properties, dictates how it interacts with biological targets, and ultimately, governs its efficacy and safety as a potential drug candidate.

This guide provides a comprehensive, field-proven framework for the de novo crystal structure analysis of this molecule. As no public crystal structure data is currently available for this specific compound, this document serves as both a prospective protocol and an educational resource. We will navigate the entire workflow, from synthesis and crystallization to data acquisition, structure refinement, and advanced computational corroboration. The causality behind each experimental choice is explained, reflecting a philosophy where every protocol is a self-validating system, ensuring the generation of trustworthy and high-fidelity structural data.

Part 1: Synthesis and High-Purity Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material. Impurities are the bane of crystallization, often inhibiting nucleation or becoming incorporated into the lattice, leading to poor diffraction quality.

Proposed Synthetic Pathway

A plausible and efficient route to synthesizing this compound involves a multi-step sequence starting from commercially available precursors. A modified Friedländer annulation or a related cyclization strategy is often employed for constructing the naphthyridinone core.[1]

Experimental Protocol: Synthesis

-

Step 1: Condensation. React 2-amino-6-methoxypyridine with a suitable β-keto ester, such as ethyl 4-chloroacetoacetate, under mild acidic catalysis. The initial condensation forms an enamine intermediate.

-

Step 2: Cyclization. Induce intramolecular cyclization via heating in a high-boiling point solvent like Dowtherm A. This step forms the bicyclic lactam ring system.

-

Step 3: Reduction/Hydrogenation. If the cyclization results in an unsaturated C3-C4 bond, a selective hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere is performed to yield the target dihydro-naphthyridinone.

-

Step 4: Purification. The crude product must be rigorously purified. Column chromatography on silica gel is the standard method. A gradient elution system (e.g., dichloromethane/methanol) is recommended to separate the product from starting materials and by-products. Purity should be assessed by HPLC and NMR to be >99% before proceeding.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires patience and a systematic approach. The goal is to create a supersaturated solution from which the solute molecules can slowly and orderly deposit into a crystal lattice.

Common Crystallization Techniques for Small Organic Molecules [2][3]

-

Slow Evaporation: The most straightforward method. Dissolve the purified compound in a suitable solvent (or solvent mixture) to near saturation in a vial covered with a perforated cap (e.g., Parafilm with pinholes). The slow evaporation of the solvent gradually increases the concentration, leading to crystallization.

-

Causality: The slow rate is critical. Rapid evaporation leads to precipitation or the formation of many small, poorly-ordered microcrystals.

-

-

Solvent Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this vial, uncapped, inside a larger, sealed chamber containing a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[4]

-

Thermal Gradient (Slow Cooling): Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. Allow the solution to cool to room temperature very slowly. This can be achieved by placing the heated vial in a Dewar flask filled with hot water.[5]

Protocol: Crystallization Screening

-

Solvent Selection: Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, methanol, dichloromethane, and mixtures thereof). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

-

Setup: Prepare multiple crystallization trials in parallel using the techniques described above with the most promising solvents identified. Use small, clean glass vials (e.g., 2-4 mL).

-

Incubation: Store the vials in a vibration-free environment and observe them periodically over several days to weeks under a microscope.

Diagram: Crystallization Workflow

Caption: Workflow for obtaining single crystals.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule.[6][7] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, from which the electron density, and thus the atomic positions, can be mathematically reconstructed.

Data Collection

A suitable crystal (typically 0.1-0.3 mm in size, clear, with no visible cracks) is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.

Experimental Protocol: Data Collection

-

Mounting: The selected crystal is mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

-

Causality: Cryo-cooling minimizes thermal motion of the atoms, leading to higher resolution data and reducing radiation damage to the crystal.

-

-

Unit Cell Determination: A series of initial X-ray images are collected to locate diffraction spots. These spots are used by the instrument's software to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal.

-

Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns on a detector.

-

Data Integration and Scaling: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (like Lorentz and polarization effects), and scales the data to create the final reflection file (typically in .hkl format).

Structure Solution and Refinement

This phase involves converting the diffraction data into a chemically meaningful atomic model.

Protocol: Structure Solution and Refinement

-

Space Group Determination: Based on the systematic absences in the diffraction data, the software determines the crystal's space group. For small organic molecules, a few space groups are very common, such as P2₁/c (monoclinic) and P-1 (triclinic).[8][9]

-

Structure Solution: The "phase problem" is solved using direct methods, which are mathematical algorithms that can estimate the phases of the diffracted X-rays. Programs like SHELXS or SIR are commonly used for this step.[10] This initial solution provides a rough electron density map showing the positions of most non-hydrogen atoms.

-

Model Building and Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This is typically performed with software like SHELXL or the graphical interface Olex2.[11][12][13] The refinement process involves:

-

Assigning Atom Types: Correctly identifying carbon, nitrogen, and oxygen atoms based on the electron density and chemical sense.

-

Anisotropic Refinement: Allowing atoms to be modeled as ellipsoids instead of spheres to account for their directional thermal motion.

-

Locating Hydrogen Atoms: Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions.

-

Convergence: The refinement is iterated until the model no longer changes significantly and key quality indicators (R-factors) are minimized. A good refinement typically results in an R1 value below 5%.

-

Diagram: SC-XRD Workflow

Caption: From mounted crystal to final structure.

Part 3: Data Interpretation and Structural Features

With a refined crystal structure, we can now analyze the molecular and supramolecular features of this compound. The following data is hypothetical but represents typical values expected for such a molecule, based on known structures of related naphthyridinones.[14][15]

Crystallographic Data Summary

A standard crystallographic information file (CIF) would summarize the key experimental parameters.

Table 1: Hypothetical Crystallographic Data

| Parameter | Expected Value |

| Chemical Formula | C₉H₁₀N₂O₂ |

| Formula Weight | 178.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c [Å] | a = 8.5, b = 10.2, c = 9.8 |

| α, β, γ [°] | α = 90, β = 105.5, γ = 90 |

| Volume [ų] | 818.5 |

| Z (Molecules/unit cell) | 4 |

| Temperature [K] | 100(2) |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Molecular Geometry and Conformation

The analysis of bond lengths, angles, and torsion angles provides insight into the molecule's conformation.

-

Planarity: The aromatic pyridine ring fused to the lactam will be largely planar. The dihydro portion of the lactam ring will adopt a non-planar conformation, likely a distorted envelope or half-chair, to accommodate the sp³-hybridized C3 and C4 atoms.

-

Methoxy Group Orientation: The orientation of the methoxy group relative to the pyridine ring is critical. It is expected to be nearly coplanar with the ring to maximize resonance stabilization, with the C-O-C bond angle around 117-119°.

-

Hydrogen Bonding: The lactam N-H group is a potent hydrogen bond donor, and the lactam carbonyl oxygen (C=O) is a strong acceptor. In the solid state, it is highly probable that molecules will form hydrogen-bonded dimers or chains. This is a key interaction governing the crystal packing.

Table 2: Expected Key Bond Lengths and Angles

| Bond/Angle | Expected Value | Justification |

| C=O (Lactam) | ~1.23 Å | Typical for a secondary amide carbonyl. |

| C-N (Lactam) | ~1.34 Å | Partial double bond character due to resonance. |

| C(sp²)-O(methoxy) | ~1.36 Å | Aromatic C-O bond. |

| C(sp³)-O(methoxy) | ~1.43 Å | Aliphatic C-O bond. |

| N-H···O Angle | ~170-180° | Strong, linear hydrogen bonds are expected. |

Complementary Analytical Verification

While SC-XRD provides the definitive 3D structure, other techniques are essential for confirming the identity and purity of the bulk sample used for crystallization.

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular constitution in solution. 2D NMR techniques (COSY, HSQC, HMBC) can be used to assign all proton and carbon signals, ensuring the structure is consistent with the one determined by XRD.[16][17][18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement, matching the chemical formula C₉H₁₀N₂O₂.

Part 4: The Synergy of Computation and Experiment

Computational chemistry provides powerful tools to predict, validate, and understand the experimental crystal structure.[19][20]

Crystal Structure Prediction (CSP)

Before a crystal structure is known, CSP algorithms can be used to generate a landscape of energetically plausible crystal packing arrangements.[21][22] This can guide crystallization experiments and help identify potential polymorphs—different crystal forms of the same molecule that can have vastly different properties.

Density Functional Theory (DFT) Optimization

Once an experimental structure is obtained, DFT calculations can be performed on a single molecule (gas phase) or a periodic unit cell.

-

Geometry Optimization: Comparing the bond lengths and angles of the DFT-optimized structure with the experimental XRD structure can reveal the effects of crystal packing forces (e.g., hydrogen bonding) on the molecular conformation.

-

Spectroscopic Prediction: DFT can be used to predict NMR chemical shifts, which can then be compared to experimental spectra to aid in signal assignment and further validate the structure.

Diagram: Integrated Structural Analysis Workflow

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. unifr.ch [unifr.ch]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. rigaku.com [rigaku.com]

- 8. fiveable.me [fiveable.me]

- 9. m.youtube.com [m.youtube.com]

- 10. web.mit.edu [web.mit.edu]

- 11. journals.iucr.org [journals.iucr.org]

- 12. OLEX2 v1.2.1 | Review | Chemistry World [chemistryworld.com]

- 13. Olex2 | OlexSys [olexsys.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. hyphadiscovery.com [hyphadiscovery.com]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 22. annualreviews.org [annualreviews.org]

Spectroscopic Characterization of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (CAS No: 82673-70-9).[1][2][3] As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural and electronic characteristics is paramount for researchers in drug discovery and development. This document presents a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and comparative analysis with structurally related analogues to provide a robust and scientifically grounded interpretation.

Molecular Structure and Key Features

This compound possesses a bicyclic heteroaromatic core, featuring a dihydropyridinone ring fused to a pyridine ring. The methoxy substituent at the C5 position significantly influences the electronic environment of the aromatic portion of the molecule. The lactam functionality within the dihydropyridinone ring is a key feature, imparting specific spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, aliphatic, and methoxy protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the methoxy group and the amide nitrogen.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | ~8.0 | Singlet (broad) | - |

| H-8 | ~8.2 | Doublet | ~5.0 |

| H-6 | ~6.8 | Doublet | ~5.0 |

| H-3 | ~2.6 | Triplet | ~7.0 |

| H-4 | ~3.0 | Triplet | ~7.0 |

| OCH₃ | ~3.9 | Singlet | - |

Rationale for Assignments:

-

The amide proton (H-1) is expected to be deshielded and appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen.

-

The aromatic protons H-8 and H-6 will form an AX spin system, appearing as doublets with a typical ortho-coupling constant. H-8 is anticipated to be further downfield due to its proximity to the electronegative nitrogen (N-7).

-

The aliphatic protons at C-3 and C-4 will appear as triplets, mutually coupled. The protons at C-4 are expected to be slightly more deshielded due to their benzylic position.

-

The methoxy protons will present as a sharp singlet at a characteristic chemical shift.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | ~170 |

| C-8a | ~145 |

| C-5 | ~160 |

| C-8 | ~148 |

| C-6 | ~110 |

| C-4a | ~115 |

| C-4 | ~35 |

| C-3 | ~30 |

| OCH₃ | ~55 |

Rationale for Assignments:

-

The carbonyl carbon (C-2) will be the most deshielded carbon, appearing significantly downfield.

-

The aromatic carbons (C-5, C-6, C-8, C-4a, C-8a) will resonate in the aromatic region. The carbon bearing the methoxy group (C-5) is expected to be highly deshielded.

-

The aliphatic carbons (C-3 and C-4) will appear in the upfield region of the spectrum.

-

The methoxy carbon will have a characteristic chemical shift around 55 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for this class of compounds is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary to obtain a spectrum with adequate signal intensity.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the lactam and aromatic functionalities.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200-3300 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Lactam) | 1650-1680 | Strong |

| C=N and C=C Stretch (Aromatic) | 1500-1600 | Medium-Strong |

| C-O Stretch (Methoxy) | 1200-1250 and 1020-1050 | Strong |

Rationale for Assignments:

-

The N-H stretching vibration of the amide will appear as a medium-intensity band in the specified region.

-

The lactam C=O stretch is a prominent and characteristic feature, expected to be a strong absorption band. Its position is indicative of a six-membered ring lactam.

-

The aromatic C=N and C=C stretching vibrations will give rise to a series of bands in the fingerprint region.

-

The C-O stretching vibrations of the methoxy group will produce strong bands, confirming its presence.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a solid-state measurement, Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty sample compartment or the KBr matrix should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. The molecular formula of this compound is C₉H₁₀N₂O₂.[2][3]

Expected Molecular Ion:

-

[M]⁺•: m/z = 178.07

Predicted Fragmentation Pathway

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation through characteristic pathways for lactams and methoxy-substituted aromatic compounds.

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Rationale for Fragmentation:

-

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted compounds, leading to a fragment at m/z 163.

-

Loss of carbon monoxide (CO): Expulsion of CO from the lactam ring is a characteristic fragmentation, resulting in a fragment at m/z 150.

-

Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond can lead to a fragment at m/z 147.

-

Retro-Diels-Alder (RDA) type fragmentation: The dihydropyridinone ring may undergo a retro-Diels-Alder reaction, leading to the loss of ketene (CH₂CO) and a fragment at m/z 136.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for determination of the protonated molecule [M+H]⁺.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and its characteristic fragment ions.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, perform HRMS analysis to obtain the accurate mass of the molecular ion.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations and suggested experimental protocols, offer a valuable resource for researchers working with this compound. These data serve as a benchmark for the confirmation of synthesized material and as a foundation for further analytical studies. The structural insights derived from this spectroscopic analysis are crucial for understanding the chemical behavior and potential biological activity of this important heterocyclic scaffold.

References

-

PubMed. Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel. J Fluoresc. 2021 Mar;31(2):327-338. [Link]

-

PubMed. Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics. Spectrochim Acta A Mol Biomol Spectrosc. 2002 Jun;58(8):1535-43. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry 29(2):199-203. [Link]

-

BOJNSCI. This compound. [Link]

-

克拉玛尔试剂. This compound. [Link]

Sources

5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one biological activity screening

An In-depth Technical Guide to the Biological Activity Screening of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one

Authored by a Senior Application Scientist

Abstract: The naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide presents a comprehensive, technically-grounded strategy for the systematic biological activity screening of a specific, under-explored derivative: this compound. We will delineate a logical, multi-tiered screening cascade, from broad-based phenotypic assays to specific target-based approaches, with the goal of elucidating the compound's therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice, ensuring a robust and self-validating discovery workflow.

Introduction: The Therapeutic Potential of the Naphthyridine Core

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings, with six possible isomers based on the nitrogen atom placement.[2][3] This structural motif is central to numerous biologically active molecules. For instance, nalidixic acid, a 1,8-naphthyridine derivative, was a foundational antibacterial agent that paved the way for the development of quinolone antibiotics by inhibiting bacterial DNA gyrase.[5] Beyond antimicrobial applications, the naphthyridine scaffold has been successfully exploited to develop agents with diverse pharmacological profiles, including:

-

Anticancer Activity: Various derivatives have shown potent cytotoxicity against a range of human cancer cell lines, such as leukemia, breast cancer, and colon adenocarcinoma.[2]

-

Kinase Inhibition: The structural rigidity and hydrogen bonding capabilities of the naphthyridine core make it an effective scaffold for designing inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][6]

-

Neurological and Psychotropic Effects: Certain naphthyridines have been investigated for their activity on receptors and enzymes within the central nervous system.[2][3]

-

Anti-inflammatory Properties: Some derivatives have demonstrated the ability to inhibit inflammatory pathways, for example, by reducing nitric oxide (NO) production in macrophages.[2][4]

The subject of this guide, this compound, represents a novel chemical entity within this pharmacologically significant class. Its unique substitution pattern warrants a systematic and unbiased evaluation of its biological activities.

A Strategic Framework for Biological Activity Screening

A successful screening campaign does not rely on a single assay but on a strategically designed cascade. This approach, moving from broad, high-throughput methods to more specific, hypothesis-driven assays, maximizes the probability of identifying true biological activity while efficiently managing resources. Our proposed workflow is designed to first uncover the compound's general cellular effects (phenotypic screening) and then to deconvolve the specific molecular mechanism of action.

Caption: A multi-phased workflow for the biological screening of the target compound.

Phase 1: High-Throughput Phenotypic Screening

The initial phase is designed to cast a wide net, identifying any significant biological effects of this compound across diverse biological systems.

High-Throughput Anticancer Cell Viability Screening

Given the prevalence of anticancer activity among naphthyridine derivatives, a primary screen against a diverse panel of human cancer cell lines is a logical starting point.[2] The NCI-60 panel, a collection of 60 cell lines from nine different cancer types, offers a well-characterized and robust system for this purpose.[7]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a rapid and sensitive measure of cell viability.[8]

-

Cell Plating: Seed cells from the NCI-60 panel into 384-well, white-walled microplates at pre-optimized densities and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10-point serial dilution of this compound in DMSO, then further dilute in culture medium. Add the compound dilutions to the cell plates. Include vehicle (DMSO) and positive (e.g., Staurosporine) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Lysis and Signal Generation: Equilibrate the plates and CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.

-

Data Analysis: Normalize the data to controls and plot dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Trustworthiness Check: The inclusion of a standard cytotoxic agent (Staurosporine) and vehicle controls on every plate allows for the calculation of Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 indicates a robust and reliable assay.

Antimicrobial Activity Screening

The historical success of naphthyridines as antimicrobial agents necessitates an evaluation of the compound's activity against a panel of pathogenic microbes.[5]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth medium.

-

Compound Plating: Prepare a 2-fold serial dilution of the test compound in a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well. Include positive (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) and negative (no compound) growth controls.

-

Incubation: Incubate plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Phase 2: Hit Validation and Mechanistic Elucidation

If Phase 1 screening reveals promising activity (a "hit"), the next steps are to confirm the finding, assess its selectivity, and begin to understand its mechanism of action.

Kinase Panel Screening

Protein kinases are a highly "druggable" target class, and many heterocyclic compounds, including naphthyridines, have been found to be kinase inhibitors.[1][6] A broad kinase screen is a powerful hypothesis-generating experiment.

Rationale: Rather than developing individual assays for hundreds of kinases, leveraging a commercially available screening service that utilizes a standardized, high-quality assay format is efficient and provides a wealth of data. The radiometric format, which directly measures the transfer of ³³P-ATP to a substrate, is considered the gold standard due to its low rate of false positives.[9]

Protocol: Radiometric Kinase Profiling (e.g., Reaction Biology's HotSpot™ Assay)

-

Compound Submission: Provide this compound at a specified concentration (e.g., 10 µM) for single-point screening.

-

Assay Execution: The compound is tested against a large panel of recombinant human kinases (e.g., >300). The assay measures the incorporation of ³³P from [γ-³³P]ATP into a specific peptide or protein substrate for each kinase.

-

Data Analysis: Results are provided as percent inhibition relative to a vehicle control. Hits are typically defined as kinases showing >50% or >75% inhibition.

-

Follow-up: For any identified hits, a full 10-point dose-response curve is generated to determine the IC₅₀ value, a measure of the compound's potency.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | Single-Point Inhibition (%) @ 10 µM | IC₅₀ (nM) |

| Kinase A | 95 | 74 |

| Kinase B | 88 | 210 |

| Kinase C | 15 | >10,000 |

| ... | ... | ... |

Phase 3: Molecular Target Identification

If a compound demonstrates a compelling cellular phenotype (e.g., potent anticancer activity) without an obvious target from the kinase screen, direct methods of target identification are required. These techniques aim to answer the fundamental question: "What protein(s) does this molecule bind to in order to exert its effect?"

There are two primary approaches: affinity-based methods and label-free methods.[10][11]

Affinity-Based Pull-Down

This classic approach involves immobilizing the small molecule on a solid support to "fish" for its binding partners in a cell lysate.[12]

Caption: Workflow for affinity-based target identification.

Causality and Self-Validation: A critical control experiment is to co-incubate the lysate and beads with an excess of the free, unmodified compound. A true binding partner will be out-competed by the free compound, leading to a significantly reduced signal in the mass spectrometry analysis for that specific protein.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that leverages the principle that small molecule binding can stabilize a target protein against proteolysis.[10][12]

Protocol: DARTS

-

Lysate Preparation: Prepare a native protein lysate from cells that are sensitive to the compound.

-

Compound Incubation: Treat aliquots of the lysate with the test compound or a vehicle control (DMSO).

-

Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a set time.

-

Quenching: Stop the digestion by adding a denaturant (e.g., SDS-PAGE loading buffer) and heating.

-

Analysis: Separate the protein fragments by SDS-PAGE. The target protein, if stabilized by the compound, will appear as a more prominent band in the compound-treated lane compared to the vehicle lane, as it will have been protected from digestion.

-

Identification: The protected protein band is excised from the gel and identified by mass spectrometry.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for the comprehensive biological activity screening of this compound. By progressing logically from broad phenotypic screens to specific target identification and validation, this workflow maximizes the potential for discovering novel therapeutic applications for this compound. The causality embedded in each step, from the use of panel-based screening to the inclusion of competitive binding and protease protection assays, ensures the generation of trustworthy and actionable data. The insights gained from this screening cascade will form the foundation for subsequent lead optimization, preclinical development, and ultimately, the potential translation of a novel chemical entity into a therapeutic agent.

References

- Target identification of small molecules: an overview of the current applic

- Target Identification and Validation (Small Molecules).University College London.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- Small-molecule Target and Pathway Identific

- Identification of Direct Protein Targets of Small Molecules.ACS Chemical Biology.

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.PubMed.

- Cell-based Assays for Drug Discovery.Reaction Biology.

- Biological Activity of Naturally Derived Naphthyridines.PubMed Central.

- High-throughput screening for kinase inhibitors.PubMed.

- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.PubMed.

- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.PubMed Central.

- Kinase Screening Assay Services.Reaction Biology.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.PubMed Central.

- Antimicrobial Activity of Naphthyridine Deriv

- (PDF) Biological Activity of Naturally Derived Naphthyridines.

- Biological Activity of Naturally Derived Naphthyridines.Semantic Scholar.

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.Frontiers.

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 8. noblelifesci.com [noblelifesci.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one potential therapeutic targets

An In-Depth Technical Guide to Unveiling the Therapeutic Targets of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one

Introduction

The naphthyridine scaffold represents a class of privileged heterocyclic compounds in medicinal chemistry, with various isomers demonstrating a broad spectrum of biological activities.[1][2][3] These nitrogen-containing bicyclic structures have been successfully incorporated into a range of therapeutic agents. The specific compound, this compound, is a member of this versatile family. While extensive research has been conducted on the broader class of naphthyridines, the specific therapeutic targets of this particular molecule remain largely unexplored. This guide provides a comprehensive, technically-focused framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound.

This document is structured to provide not just a review of existing knowledge, but a forward-looking, actionable strategy for discovery. It is designed to empower researchers with the rationale behind experimental choices, self-validating protocols, and a clear path from hypothesis to validated target.

PART 1: The Naphthyridine Scaffold: A Landscape of Therapeutic Potential

The diverse biological activities of naphthyridine derivatives suggest that the 1,7-naphthyridine core of our lead compound could interact with a variety of protein targets. A survey of the literature reveals several key areas of therapeutic intervention for related compounds.

Established Activities of Naphthyridine Derivatives

Naphthyridine-based compounds have been reported to exhibit a wide range of pharmacological effects, as summarized in the table below.

| Naphthyridine Isomer Class | Reported Biological Activity | Known or Hypothesized Targets |

| 1,8-Naphthyridines | Antibacterial, Anticancer | DNA Gyrase, Topoisomerase II |

| 1,5-Naphthyridines | Antiviral, Anticancer, Anti-inflammatory | Reverse Transcriptase, Kinases, c-Jun N-terminal kinase |

| 1,6-Naphthyridines | Kinase Inhibition, CNS activity | FGFR, c-met, SYK, CDK8/19, Angiotensin II Receptor |

| 2,7-Naphthyridines | Antimicrobial, Anticancer | δ-opioid receptors, DNA Gyrase/Topoisomerase IV |

| Benzo[f][4][5]naphthyridines | Anticancer | Not specified |

This table is a synthesis of information from multiple sources.[1][2][6][7]

Given this landscape, we can hypothesize that this compound has the potential to target a range of protein classes, including but not limited to:

-

Protein Kinases: The frequent appearance of kinase inhibition among naphthyridines makes this a primary target class to investigate.

-

DNA Modifying Enzymes: The well-established antibacterial activity of nalidixic acid, a 1,8-naphthyridine, points towards potential interactions with DNA gyrase or topoisomerases.[7][8]

-

G-Protein Coupled Receptors (GPCRs): The reported activity of some derivatives on opioid receptors suggests that GPCRs could be a viable target class.[1][2]

-

Other Enzymes and Receptors: The broad anticancer and anti-inflammatory activities suggest a wider range of potential targets that could be uncovered through systematic screening.

PART 2: A Strategic Workflow for Target Identification and Validation

The following sections outline a multi-pronged, hypothesis-generating approach to elucidate the therapeutic targets of this compound.

Step 1: In Silico Target Prediction

Before embarking on extensive wet-lab experiments, computational methods can provide valuable initial hypotheses and help prioritize experimental efforts.

Experimental Protocol: Molecular Docking and Pharmacophore Modeling

-

Ligand Preparation:

-

Generate a 3D conformation of this compound using a suitable chemistry software package (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the structure using a force field such as MMFF94.

-

-

Target Library Preparation:

-

Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should be enriched with proteins from the hypothesized target classes (kinases, GPCRs, topoisomerases, etc.).

-

Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Molecular Docking:

-

Utilize docking software (e.g., AutoDock, Glide, GOLD) to predict the binding mode and affinity of the compound to each protein in the target library.

-

Define the binding site for each protein based on known ligand binding pockets or through pocket prediction algorithms.

-

-

Pharmacophore Modeling and Screening:

-

Generate a pharmacophore model based on the 3D structure and chemical features of the lead compound.

-

Screen this pharmacophore against a database of known pharmacophores of active drugs to identify potential similarities in binding features, which can suggest potential targets.

-

-

Data Analysis and Hypothesis Generation:

-

Rank the potential targets based on docking scores, binding energies, and pharmacophore fit.

-

Prioritize targets that appear in multiple computational analyses for further experimental validation.

-

Step 2: High-Throughput Phenotypic Screening

Phenotypic screening in relevant biological systems can reveal the functional effects of the compound and provide clues about its mechanism of action.

Experimental Protocol: Cancer Cell Line Proliferation Assay

-

Cell Line Panel Selection:

-

Select a diverse panel of human cancer cell lines representing different tissue origins (e.g., NCI-60 panel).

-

-

Cell Seeding:

-

Seed the cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in DMSO.

-

Treat the cells with a range of concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

-

Viability Assay:

-

Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control for each concentration.

-

Plot dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

-

-

Interpretation:

-

Analyze the pattern of sensitivity across the cell line panel. Sensitivity in cell lines with known genetic vulnerabilities (e.g., specific oncogene addictions) can suggest potential targets or pathways.

-

Step 3: Target Deconvolution with Chemical Proteomics

Chemical proteomics aims to identify the direct binding partners of a small molecule in a complex biological sample.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Cell Lysate Preparation:

-

Culture a sensitive cell line (identified from the phenotypic screen) to a high density.

-

Harvest the cells and prepare a native protein lysate using a mild lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent, Thermo Fisher Scientific) supplemented with protease and phosphatase inhibitors.

-

-

Compound Incubation:

-

Incubate aliquots of the cell lysate with either this compound or a vehicle control (DMSO) for 1 hour at room temperature.

-

-

Protease Digestion:

-

Add a protease, such as pronase, to each lysate aliquot at a predetermined concentration.

-

Incubate for a set time (e.g., 30 minutes) at room temperature to allow for protein digestion.

-

-

Quenching the Reaction:

-

Stop the digestion by adding a protease inhibitor cocktail and placing the samples on ice.

-

-

SDS-PAGE and Staining:

-

Separate the digested proteins by SDS-PAGE.

-

Stain the gel with a sensitive protein stain, such as Coomassie blue or silver stain.

-

-

Identification of Protected Proteins:

-

Compare the protein banding patterns between the compound-treated and vehicle-treated lanes.

-

Proteins that are bound by the compound will be more resistant to proteolysis and will appear as more intense bands in the treated lane.

-

-

Mass Spectrometry:

-

Excise the protected protein bands from the gel.

-

Perform in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

-

-

Validation:

-

Validate the identified hits using orthogonal methods, such as Western blotting or cellular thermal shift assays (CETSA).

-

PART 3: Target Validation and Mechanism of Action Studies

Once a list of potential targets has been generated, it is crucial to validate these interactions and elucidate the compound's mechanism of action.

Step 1: Biochemical and Biophysical Validation

These assays confirm a direct interaction between the compound and the purified target protein.

Experimental Protocol: Kinase Inhibition Assay (Example)

-

Reagents and Materials:

-

Purified recombinant kinase (the putative target).

-

Kinase-specific substrate peptide.

-

ATP.

-

Assay buffer.

-

Kinase activity detection reagent (e.g., ADP-Glo™, Promega).

-

This compound.

-

-

Assay Procedure:

-

In a 384-well plate, add the kinase, substrate, and varying concentrations of the compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization:

-

Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip, Cytiva).

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound over the sensor surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.

-

-

Data Analysis:

-

Generate sensorgrams showing the association and dissociation of the compound.

-

Calculate the equilibrium dissociation constant (Kᴅ) to quantify the binding affinity.

-

| Hypothetical Validation Data | IC₅₀ (Kinase Assay) | Kᴅ (SPR) |

| Target Kinase A | 50 nM | 75 nM |

| Target Kinase B | > 10 µM | > 20 µM |

Step 2: Cellular Target Engagement and Pathway Analysis

These experiments confirm that the compound interacts with its target in a cellular context and modulates downstream signaling.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Treat intact cells with the compound or vehicle.

-

-

Heating:

-

Heat the cell suspensions at a range of temperatures.

-

-

Lysis and Centrifugation:

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

-

Western Blotting:

-

Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

-

Experimental Protocol: Western Blotting for Pathway Analysis

-

Cell Treatment and Lysis:

-

Treat cells with the compound for various times and at different concentrations.

-

Lyse the cells and quantify the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Probe the membrane with primary antibodies against the target protein and key downstream signaling molecules (e.g., phospho-specific antibodies).

-

Use a loading control (e.g., β-actin) to ensure equal protein loading.

-

-

Detection and Analysis:

-

Detect the antibody-bound proteins using a chemiluminescent substrate.

-

Quantify the changes in protein expression or phosphorylation to map the signaling pathway affected by the compound.

-

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crescentchemical.com [crescentchemical.com]

- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (CAS: 82673-70-9)

Abstract

5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one is a heterocyclic organic compound with a molecular structure that suggests potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core properties, including its chemical structure, physicochemical characteristics, and safety information. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also highlights areas where further research is required to fully characterize this compound and explore its potential applications.

Chemical Identity and Structure

This compound is a bicyclic molecule containing a dihydropyridinone ring fused to a pyridine ring. The presence of a methoxy group and a lactam (cyclic amide) functionality are key structural features that are likely to influence its chemical reactivity and biological activity.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 82673-70-9 | [1] |

| Molecular Formula | C₉H₁₀N₂O₂ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | BQHIKANMZYIMTG-UHFFFAOYSA-N | [1] |

| SMILES | COc1cncc2NC(=O)CCc12 | [1] |

Synthesis and Reactivity

Conceptual Synthetic Pathway:

A plausible synthetic route could involve the reaction of a suitably substituted 3-aminopyridine derivative with an acrylic acid ester, followed by an intramolecular cyclization. The methoxy group would likely be introduced early in the synthesis on the pyridine ring.

Figure 2: A conceptual synthetic workflow for the formation of the target compound.

Further research is necessary to establish a reliable and scalable synthetic method. Key considerations for such a synthesis would include reaction conditions, catalyst selection, and purification methods to achieve a high yield and purity of the final product.

Potential Applications and Biological Activity

The naphthyridine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The specific biological profile of this compound has not been extensively reported.

Based on its structural features, potential areas of investigation could include:

-

Kinase Inhibition: The bicyclic core could serve as a scaffold for designing inhibitors of various protein kinases involved in cell signaling pathways.

-

CNS Activity: The molecule's size and potential for hydrogen bonding suggest it could be explored for activity at receptors within the central nervous system.

-

Antimicrobial Activity: As a member of the naphthyridine family, it warrants investigation for potential antibacterial or antifungal properties.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data is not publicly available, the following are predicted characteristics based on the compound's structure:

¹H NMR:

-

Aromatic protons on the pyridine ring.

-

Aliphatic protons of the dihydropyridinone ring, likely appearing as multiplets.

-

A singlet for the methoxy group protons.

-

A broad singlet for the amide proton.

¹³C NMR:

-

Carbonyl carbon of the lactam.

-

Aromatic carbons of the pyridine ring.

-

Aliphatic carbons of the dihydropyridinone ring.

-

Methoxy carbon.

Mass Spectrometry:

-

A molecular ion peak corresponding to the exact mass of the compound.

-

Fragmentation patterns characteristic of the loss of the methoxy group and cleavage of the dihydropyridinone ring.

Infrared (IR) Spectroscopy:

-

A characteristic C=O stretching vibration for the lactam.

-

N-H stretching vibration.

-

C-O stretching for the methoxy group.

-

Aromatic C=C and C=N stretching vibrations.

Safety and Handling

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation, and may be harmful if swallowed.[1]

Table 2: Hazard Information

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

Recommended Handling Precautions:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion and Future Directions

This compound is a compound of interest for chemical and pharmaceutical research. While its basic chemical identity is established, a significant gap exists in the public domain regarding its detailed physicochemical properties, a validated synthetic protocol, comprehensive spectroscopic characterization, and its pharmacological profile.

Future research efforts should focus on:

-

Development of a robust synthetic route: A reliable and scalable synthesis is the first step toward enabling further studies.

-

Full analytical characterization: Detailed NMR, MS, and IR data are needed to confirm the structure and purity, and to serve as a reference for future work.

-

Determination of physicochemical properties: Experimental data on melting point, solubility, and pKa are crucial for understanding its behavior and for formulation development.

-

Biological screening: A broad biological screening program would help to identify potential therapeutic applications for this compound.

The insights gained from these studies will be invaluable in unlocking the full potential of this compound in the field of drug discovery and development.

References

Sources

A Technical Guide to the Preliminary Cytotoxic Evaluation of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one

Abstract